molecular formula C5H10N2O B1349149 Cyclobutanecarbohydrazide CAS No. 98069-56-8

Cyclobutanecarbohydrazide

Cat. No. B1349149
CAS RN: 98069-56-8
M. Wt: 114.15 g/mol
InChI Key: KYUUPPKLZSVGMG-UHFFFAOYSA-N
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Description

Cyclobutanecarbohydrazide is a chemical compound with the empirical formula C5H10N2O . It is a solid substance and its molecular weight is 114.15 .


Molecular Structure Analysis

The molecular structure of Cyclobutanecarbohydrazide consists of a cyclobutane ring attached to a carbohydrazide group . The SMILES string representation of the molecule is O=C(C1CCC1)NN .


Physical And Chemical Properties Analysis

Cyclobutanecarbohydrazide is a solid substance . Its InChI key is KYUUPPKLZSVGMG-UHFFFAOYSA-N .

Scientific Research Applications

Applications in Drug Development

Cyclobutanes, including cyclobutanecarbohydrazide, have gained attention in medicinal chemistry due to their unique properties. They are increasingly used in drug candidates for various beneficial characteristics such as their unique puckered structure, increased C−C π‐character, and relative chemical inertness. These properties contribute to favorable drug attributes, including improving metabolic stability, directing key pharmacophore groups, and filling hydrophobic pockets in target molecules (van der Kolk et al., 2022).

Role in Natural Products and Synthetic Compounds

Cyclobutane-containing alkaloids, both natural and synthetic, have been found to exhibit a range of biological activities. These compounds, derived from terrestrial and marine species, show antimicrobial, antibacterial, anticancer, and other activities. The structures, origins, biosynthesis, and biological activities of these compounds are of significant interest in the fields of medicine and pharmacology (Dembitsky, 2007; Sergeiko et al., 2008).

Chemical Properties and Reactivity

Cyclobutane hydrocarbons, including derivatives like cyclobutanecarbohydrazide, have been studied for their chemical properties and reactivity. They have applications in various fields due to their ability to store energy, act as monomers for polymerization, and serve as insecticides and highly effective propellants (Finkel’shtein et al., 2003).

Applications in Material Science

Cyclobutanes are used in material science, particularly in the synthesis of polymers. For instance, cyclolinear carbosilane polymers with disilacyclobutane rings have been developed for their thermal behavior and high thermal stability in inert atmospheres, demonstrating the versatility of cyclobutane derivatives in material applications (Wu et al., 2004).

Potential in Drug Synthesis and Catalysis

Cyclobutanes have been used in the synthesis of complex chiral molecules for pharmaceutical purposes. For example, a cobalt catalyst was used to couple ethylene with enynes to form cyclobutanes with quaternary chiral carbon centers, demonstrating their utility in the creation of biologically important compounds (Pagar & RajanBabu, 2018).

Safety And Hazards

Cyclobutanecarbohydrazide is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 . The precautionary statements include P264, P270, P301 + P310, P405, and P501 .

properties

IUPAC Name

cyclobutanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-7-5(8)4-2-1-3-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUUPPKLZSVGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359544
Record name cyclobutanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutanecarbohydrazide

CAS RN

98069-56-8
Record name cyclobutanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutanecarbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LM Lima, TF da Silva, CE da Silva Monteiro… - Molecules, 2021 - mdpi.com
Acylhydrazones are still an important framework to the design of new bioactive compounds. As treatment of chronic pain represents a clinical challenge, we decided to modify the …
Number of citations: 8 www.mdpi.com
UR Anumala, J Waaler, Y Nkizinkiko… - Journal of Medicinal …, 2017 - ACS Publications
A structure-guided hybridization approach using two privileged substructures gave instant access to a new series of tankyrase inhibitors. The identified inhibitor 16 displays high target …
Number of citations: 36 pubs.acs.org
J Jiang, K Li, Y Wang, Z Wu, H Ma, S Zheng, Z Li - Foods, 2023 - mdpi.com
The probiotic role of lactic acid bacteria (LAB) in regulating intestinal microbiota to promote human health has been widely reported. However, the types and quantities of probiotics …
Number of citations: 1 www.mdpi.com
PD Kennewell, SS Matharu, JB Taylor… - Journal of the …, 1982 - pubs.rsc.org
The syntheses of cis- and trans-2-aminocyclopropyl, -cyclobutyl, -cyclopentyl, and -cyclohexylacetic acids as γ-aminobutyric acid analogues of restricted conformation are described. …
Number of citations: 32 pubs.rsc.org

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